6-Ethynylpicolinonitrile

描述

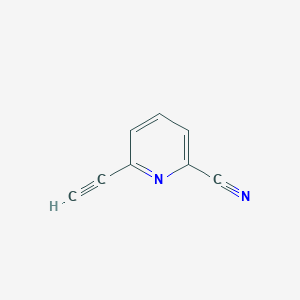

6-Ethynylpicolinonitrile is a chemical compound with the molecular formula C8H5N3. It is characterized by the presence of an ethynyl group attached to the sixth position of a picolinonitrile ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated picolinonitrile under mild conditions .

Industrial Production Methods: Industrial production of 6-Ethynylpicolinonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: 6-Ethynylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include amines, carbonyl compounds, and substituted derivatives of this compound .

科学研究应用

Herbicidal Activity

Overview:

Recent studies have highlighted the potential of 6-ethynylpicolinonitrile and its derivatives as herbicides. The compound has been explored for its ability to inhibit the growth of various weed species, demonstrating promising herbicidal properties.

Case Study:

In a study evaluating novel compounds for herbicidal activity, this compound derivatives were synthesized and tested against several dicotyledonous and monocotyledonous weeds. Results indicated that certain derivatives exhibited significant inhibition of root growth in Arabidopsis thaliana and other weeds at concentrations as low as 10 µM. Notably, some compounds showed a 100% post-emergence herbicidal effect against Amaranthus retroflexus and Chenopodium album at higher concentrations .

Table 1: Herbicidal Activity of this compound Derivatives

| Compound | Target Weed Species | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Compound A | A. thaliana | 10 | 75 |

| Compound B | Amaranthus retroflexus | 250 | 100 |

| Compound C | Chenopodium album | 250 | 100 |

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound has been investigated for its interactions with various biological targets, particularly in cancer treatment.

Case Study:

A recent study focused on the development of small-molecule ligands targeting programmed cell death protein 1 (PD-1) and its ligand (PD-L1). The study incorporated derivatives of picolinonitrile, including this compound, which demonstrated favorable binding affinities in the low nanomolar range. The structure-activity relationship indicated that modifications to the compound significantly influenced its efficacy against cancer cell lines .

Table 2: Binding Affinity of Picolinonitrile Derivatives

| Compound Variant | IC50 (nM) | Key Structural Features |

|---|---|---|

| Compound D | 3.7 | Picolinonitrile core |

| Compound E | 50 | Additional polar residues |

| Compound F | 4.1 | Similar to atezolizumab |

Diagnostic Applications

Overview:

this compound has also found applications in clinical diagnostics, particularly in enhancing detection methods.

Case Study:

In a glucose sandwich assay based on surface-enhanced Raman scattering (SERS), silver nanoparticles modified with 3-amino-6-ethynylpicolinonitrile were employed as SERS tags. This method significantly increased the sensitivity of glucose detection to concentrations as low as , showcasing the utility of this compound in biochemistry.

Table 3: Sensitivity Enhancement in Glucose Detection

| Method | Detection Limit (M) |

|---|---|

| Traditional Methods | |

| SERS with Picolinonitrile |

作用机制

The mechanism of action of 6-Ethynylpicolinonitrile involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

相似化合物的比较

3-Amino-6-ethynylpicolinonitrile: Similar structure but with an amino group at the third position.

6-Ethynylpyridine: Lacks the nitrile group, making it less reactive in certain contexts.

Uniqueness: 6-Ethynylpicolinonitrile is unique due to the presence of both an ethynyl and a nitrile group, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications .

生物活性

6-Ethynylpicolinonitrile (6-EPN) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of 6-EPN, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structural Overview

6-EPN is characterized by its ethynyl group attached to a picolinonitrile moiety. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of 6-EPN primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that 6-EPN may act as an inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: 6-EPN has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding: The compound may bind to certain receptors, influencing cellular signaling cascades.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzyme X | |

| Cell Proliferation | Reduces proliferation in cancer cells | |

| Cytotoxicity | Induces apoptosis in specific cell lines |

Case Studies

Several studies have investigated the biological effects of 6-EPN in vitro and in vivo, providing insights into its potential therapeutic applications.

- Inhibition of Cancer Cell Proliferation

- Impact on Enzyme Activity

- Neuroprotective Effects

属性

IUPAC Name |

6-ethynylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEPXSWCDFXYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 6-ethynylpicolinonitrile play in the glucose sandwich assay described in the research?

A: this compound (AEPO) functions as the Raman reporter molecule in the SERS-based glucose assay. [] It is conjugated to silver nanoparticles (AgNPs) that are functionalized with 3-aminopheyonyl boronic acid (APBA). The APBA selectively binds to glucose, forming a sandwich complex. When excited by a laser, AEPO generates a strong and distinctive SERS signal in the Raman silent region. This signal is directly proportional to the concentration of glucose, allowing for highly sensitive and specific detection. []

Q2: The research mentions that AEPO provides high sensitivity for glucose detection. What inherent property of AEPO contributes to this sensitivity in the context of SERS?

A: The research highlights that AEPO exhibits a "distinctive SERS peak in the Raman silent region." [] This is crucial for sensitivity because the Raman silent region has minimal background interference from other molecules. AEPO likely possesses a molecular structure that, when adsorbed onto the silver nanoparticles, leads to strong enhancement of its Raman scattering, resulting in a clear and easily detectable signal even at low glucose concentrations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。